molecular formula C21H18N2O4 B119379 7-Methyl Camptothecin CAS No. 78287-26-0

7-Methyl Camptothecin

Katalognummer: B119379
CAS-Nummer: 78287-26-0
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: XRCMSKXVQYEFOZ-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl Camptothecin (7-MCPT) refers to a class of camptothecin (CPT) derivatives modified at the 7-position of the CPT core structure. Camptothecin, a quinoline alkaloid originally isolated from Camptotheca acuminata, inhibits DNA topoisomerase I (Topo I) by stabilizing the enzyme-DNA cleavable complex, leading to lethal DNA damage in cancer cells . Modifications at the 7-position aim to enhance solubility, stability, and cytotoxic potency while overcoming multidrug resistance (MDR) mechanisms.

Key structural features of 7-MCPT derivatives include the introduction of methylpiperazinyl or thioureidopiperazinyl groups at position 7 (e.g., compounds 13g, 13o, GI147211, and GI149893). These substitutions improve water solubility and bioavailability compared to unmodified CPT . For example, GI147211 and GI149893 exhibit solubilities of 4.5–5.8 mg/mL in pH 5 buffer, far exceeding CPT’s solubility (<0.003 mg/mL) .

Biologische Aktivität

7-Methyl camptothecin is a derivative of camptothecin, a potent alkaloid known for its anticancer properties, primarily through its action as a topoisomerase I inhibitor. This article delves into the biological activity of this compound, highlighting its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Modifications

The synthesis of this compound involves modifying the camptothecin structure to enhance its pharmacological properties. Research has shown that various substitutions at the C-7 position significantly affect the compound's biological activity. For instance, a study reported the design and synthesis of novel 7-(N-substituted-methyl)-camptothecin derivatives, which exhibited varying degrees of cytotoxicity against human tumor cell lines such as A-549 and MDA-MB-231. Notably, compounds with specific substitutions demonstrated up to 20-fold greater potency compared to traditional camptothecin derivatives .

Cytotoxicity Studies

In vitro studies have established the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes key findings from various studies:

Compound Cell Line IC50 (μM) Comparison
This compoundA-5490.0128More potent than paclitaxel
This compoundMDA-MB-2310.15Comparable to other CPTs
7-(N-substituted) derivativesKBvin0.0048 - 1.06Superior to traditional CPTs

These results indicate that modifications at the C-7 position can lead to compounds with enhanced antitumor activity, suggesting a promising avenue for developing new anticancer agents .

The primary mechanism through which this compound exerts its anticancer effects is by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents DNA re-ligation, leading to DNA damage and apoptosis in cancer cells . Additionally, studies have explored combination therapies involving oncolytic viruses and camptothecin derivatives, indicating that such combinations can enhance therapeutic efficacy through synergistic mechanisms .

Case Studies and Clinical Implications

Clinical studies have also investigated the pharmacokinetics and safety profiles of camptothecin derivatives, including this compound. A Phase I trial involving exatecan (a related derivative) demonstrated improved tolerability and efficacy compared to traditional agents like topotecan . This suggests that similar derivatives could offer enhanced therapeutic windows in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for 7-Methyl Camptothecin, and how do structural modifications impact bioactivity?

  • Methodological Answer : Synthesis of this compound involves regioselective methylation of the parent compound. Orthogonal experimental designs (e.g., varying pressure, temperature, and solvent systems) can optimize yield and purity. For example, supercritical CO₂ extraction with 90% ethanol as an entrainer achieved 76.98% extraction efficiency for camptothecin analogs under 25 MPa and 50°C . Structural modifications should prioritize preserving the lactone ring (critical for topoisomerase I inhibition) and the planarity of the ABCDE ring system, as shown in structure-activity relationship (SAR) studies .

Q. How does this compound inhibit topoisomerase I, and what experimental assays validate this mechanism?

  • Methodological Answer : this compound stabilizes topoisomerase I-DNA cleavage complexes, inducing DNA strand breaks. Validate this using:

  • In vitro assays : DNA relaxation assays with recombinant topoisomerase I and plasmid DNA.
  • Cell-based assays : Measure apoptosis via flow cytometry (e.g., Rhodamine 123 release for mitochondrial membrane potential changes) and confirm IC₅₀ values (e.g., 679 nM for camptothecin ).

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with column-switching systems for sensitivity. For example, a validated method with restricted access media pre-columns achieved detection limits of 0.5 ng/mL in human serum . Ensure method validation per ICH Q2(R1) guidelines, including linearity (1–100 ng/mL), precision (RSD < 5%), and recovery (>90%) .

Advanced Research Questions

Q. How can contradictory data on this compound’s apoptotic effects be resolved across different cell lines?

  • Methodological Answer : Contradictions may arise from cell line-specific differences in p53 status or drug efflux pumps (e.g., ABCG2). To resolve this:

  • Conduct dose-response studies across p53-wildtype (e.g., HCT-116) and p53-null (e.g., NCI-H446) lines .
  • Inhibit ABCG2/MRP2 with ko143 or MK571 to assess transporter-mediated resistance .
  • Perform meta-analyses of existing datasets to identify confounding variables (e.g., serum concentration, exposure time) .

Q. What multi-omics approaches elucidate the biosynthesis of this compound in plant tissues?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic data to map tissue-specific biosynthesis. For example:

  • Transcriptomics : Identify genes co-expressed with camptothecin biosynthetic enzymes (e.g., TDC, STR) in Camptotheca acuminata bark .
  • Proteomics : Quantify enzyme abundance (e.g., secologanin synthase) via LC-MS/MS .
  • Metabolic flux analysis : Use ¹³C-labeled glucose to trace the shikimate and MEP pathways in hairy root cultures .

Q. How do this compound derivatives overcome ATP-binding cassette (ABC) transporter-mediated drug resistance?

  • Methodological Answer : Design derivatives with reduced affinity for ABCG2/MRP2:

  • SAR-guided modification : Introduce bulky substituents at the 7-position to sterically hinder transporter binding .
  • In vitro validation : Compare intracellular accumulation in ABCG2-overexpressing vs. parental cell lines using LC-MS .
  • In silico docking : Model interactions between derivatives and ABCG2’s substrate-binding pocket .

Q. What in vivo models best recapitulate the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :

  • Xenograft models : Use immunodeficient mice implanted with human colorectal (HCT-116) or lung (NCI-H446) tumors to assess tumor regression and systemic toxicity .
  • Pharmacokinetic studies : Monitor plasma half-life via serial blood sampling and LC-MS analysis. Camptothecin analogs typically show rapid clearance (t₁/₂ < 2 hr), necessitating liposomal formulations for sustained release .

Q. Methodological Notes

  • Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Validation : Replicate key findings in ≥3 independent experiments and report mean ± SEM with ANOVA for statistical rigor .
  • Literature Review : Use systematic search strings (e.g., "this compound" AND ("topoisomerase I" OR "ABC transporters")) across PubMed, Scopus, and EMBASE, with inclusion/exclusion criteria pre-registered .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Solubility

The 7-position of CPT is a critical site for structural optimization. Substitutions at this position influence solubility, Topo I binding, and resistance profiles:

Compound Substituent at Position 7 Solubility (pH 5 Buffer) Topo I Inhibition (IC₅₀, nM)
Camptothecin (CPT) None <0.003 mg/mL 679
Topotecan 10-hydroxy, 9-dimethylaminomethyl ~1 mg/mL 1028
GI147211 4-methylpiperazinomethylene + ethylenedioxy 4.5 mg/mL 300
GI149893 4-methylpiperazinomethylene + methylenedioxy 5.8 mg/mL 416
13g (Thioureidopiperazinyl) N-substituted thioureidopiperazinyl Not reported 514 nM (cell-based)
SN-38 (Irinotecan metabolite) 7-ethyl-10-hydroxy Low (requires activation) 10–100 nM

Key Findings :

  • Piperazinyl Derivatives (GI147211/GI149893) : These compounds exhibit 1.5–2× higher solubility than topotecan and superior Topo I inhibition (IC₅₀ ~300–416 nM vs. 1028 nM for topotecan) .
  • Thioureidopiperazinyl Derivatives (13g, 13o) : While solubility data are lacking, these derivatives show potent cytotoxicity (IC₅₀ = 0.275–0.514 μM) against MDR KBvin cells, outperforming topotecan (IC₅₀ = 0.511 μM) .

Cytotoxic Activity

In vitro cytotoxicity against cancer cell lines highlights differences in potency:

Compound IC₅₀ (μM) vs. KBvin (MDR) IC₅₀ (μM) vs. Other Lines (A-549, MDA-MB-231)
7-MCPT (13g) 0.514 0.01–0.1
7-MCPT (13o) 0.275 0.01–0.1
Topotecan 0.511 0.1–1
GI147211 Not reported 0.5–102 nM (SKOV3, HT29)
SN-38 0.01–0.1 0.001–0.01 (HCT116, HepG2)

Key Findings :

  • 13o : The most potent 7-MCPT derivative, with IC₅₀ = 0.275 μM against KBvin, ~2× more active than topotecan .
  • GI Compounds: Exhibit nanomolar-range cytotoxicity (0.5–102 nM) against ovarian, colon, and breast cancer lines, surpassing topotecan by 5–10× .

Mechanism of Action and Resistance

All CPT derivatives inhibit Topo I, but substituents influence enzyme binding and MDR evasion:

  • 7-MCPT Derivatives (13g, 13o) : Retain activity against MDR KBvin cells, suggesting reduced susceptibility to P-glycoprotein (Pgp)-mediated efflux .
  • GI Compounds : Maintain potency in Pgp-overexpressing SKVLB cells, confirming MDR resistance bypass .

In Vivo Antitumor Efficacy

Compound Tumor Model (Xenograft) Efficacy (% Regression) Toxicity Profile
GI147211 HT-29, SW-48 colon 60% regression GI tract toxicity
GI149893 MX-1, PC-3 60% regression Comparable to topotecan
7-MCPT Derivatives Not reported Pending in vivo studies Not reported

Key Findings :

  • GI Compounds: Induce 60% tumor regression in colon xenografts, matching or exceeding topotecan’s efficacy .

Stability and Pharmacokinetics

  • Lipid Bilayer Interactions : 7-MCPT derivatives with methylenedioxy/ethylenedioxy groups (e.g., GI147211) show enhanced lactone stability in lipid bilayers (stable for >72 hours vs. 17–19 minutes in PBS for CPT) .
  • Fungal-Derived CPT : Penicillium chrysogenum-produced CPT exhibits IC₅₀ = 0.33–0.35 μM against HEP-2/HCT-116, comparable to synthetic derivatives but with lower yield (200 μg/L post-optimization) .

Eigenschaften

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCMSKXVQYEFOZ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430915
Record name 7-Methylcamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78287-26-0
Record name 7-Methylcamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl Camptothecin
Reactant of Route 2
Reactant of Route 2
7-Methyl Camptothecin
Reactant of Route 3
7-Methyl Camptothecin
Reactant of Route 4
7-Methyl Camptothecin
Reactant of Route 5
7-Methyl Camptothecin
Reactant of Route 6
7-Methyl Camptothecin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.